![molecular formula C7H7N3O2S B3340524 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 70661-86-8](/img/structure/B3340524.png)

3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Overview

Description

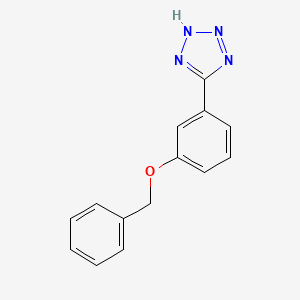

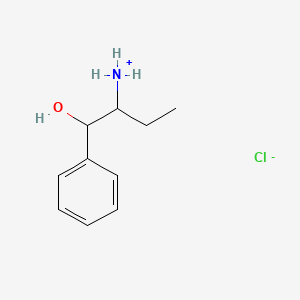

“3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C7H7N3O2S . It is a derivative of the 1,2,4-thiadiazine class of compounds .

Synthesis Analysis

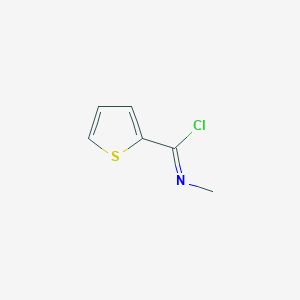

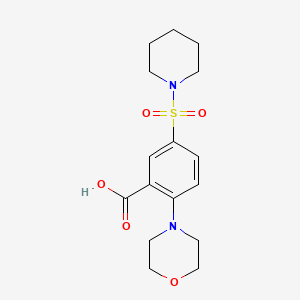

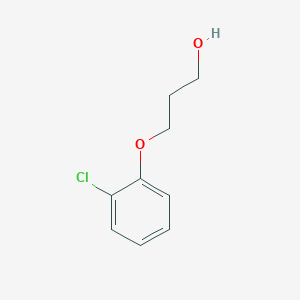

The synthesis of similar compounds involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo thiadiazine 1,1-dioxide derivatives is performed .Molecular Structure Analysis

The molecular structure of this compound shows a delocalization of the negative charge between the N atoms at the 2 and 4 positions . The structure determination indicates that it is an unusual pyridinium-containing heterocycle .Physical And Chemical Properties Analysis

The average mass of “this compound” is 197.214 Da and the monoisotopic mass is 197.025894 Da .Mechanism of Action

Target of Action

The primary targets of 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide, also known as 3-methyl-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione, are ATP-sensitive potassium channels and PI3Kδ . ATP-sensitive potassium channels play a crucial role in regulating insulin release, while PI3Kδ is involved in various cellular functions, including cell growth and survival .

Mode of Action

This compound acts as an activator of ATP-sensitive potassium channels . By opening these channels, it inhibits insulin release . Additionally, it has been found to inhibit PI3Kδ, a lipid kinase involved in cellular processes such as proliferation, differentiation, and survival .

Biochemical Pathways

The activation of ATP-sensitive potassium channels leads to the efflux of potassium ions, hyperpolarizing the cell membrane and inhibiting the release of insulin . On the other hand, the inhibition of PI3Kδ disrupts the PI3K/AKT/mTOR pathway, which is often overactive in cancer cells .

Result of Action

The activation of ATP-sensitive potassium channels by this compound can lead to the inhibition of insulin release, which may have implications for the treatment of conditions like diabetes . Its inhibition of PI3Kδ can disrupt the growth and survival of certain cancer cells .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments is its potent anti-inflammatory and anti-tumor properties. This compound has been shown to be effective in various in vitro and in vivo models, making it a promising candidate for drug development. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide. One such area is in the development of new drugs for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, research is needed to investigate the potential use of this compound in other areas such as neurodegenerative diseases and cardiovascular disorders.

Scientific Research Applications

3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in various scientific research fields. One such area is in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and inflammation. This compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.

Biochemical Analysis

Biochemical Properties

The 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has been reported to interact with various enzymes and proteins. For instance, it has been evaluated as a KATP channel activator, influencing the function of pancreatic endocrine tissue and vascular smooth muscle tissue . It has also been screened as an aldose reductase inhibitor .

Cellular Effects

The effects of this compound on cells are diverse. It has been reported to inhibit insulin release from rat pancreatic B cells . In addition, it has shown significant inhibitory effects on the proliferation of human B-cell SU-DHL-6 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been reported to inhibit the PI3Kδ pathway, a key signaling pathway involved in cell growth and survival .

properties

IUPAC Name |

3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c1-5-9-7-6(3-2-4-8-7)13(11,12)10-5/h2-4H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHSSYLQNVNWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879077 | |

| Record name | 3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70661-86-8 | |

| Record name | 2H-Pyrido(2,3-e)-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070661868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy-](/img/structure/B3340448.png)

![5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B3340477.png)

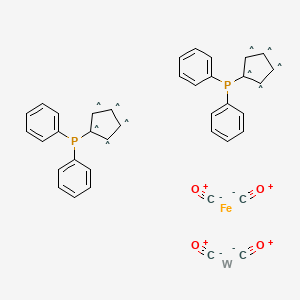

![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0)](/img/structure/B3340503.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B3340513.png)